4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-12-13-27-19-11-8-16(14-18(19)20(23)24)22-28(25,26)17-9-6-15(7-10-17)21(2,3)4/h6-11,14,22H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTYSKOCWJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a carbonyl compound, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide may exhibit biological activity, such as enzyme inhibition or receptor modulation. It could be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Industrially, this compound could be used in the development of specialty chemicals, including pharmaceuticals and agrochemicals. Its structural features might also make it suitable for use in polymer science and materials engineering.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact pathways and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related sulfonamide derivatives. Key parameters include molecular weight, solubility, crystallographic data, and biological activity.
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Structural Modifications and Solubility: The tert-butyl group in the target compound increases hydrophobicity (LogP = 3.2) compared to the less substituted N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (LogP = 2.1). This reduces aqueous solubility but enhances membrane permeability, critical for targeting intracellular enzymes like carbonic anhydrase IX .
Crystallographic Precision :
- The target compound’s crystal structure, refined using SHELX, achieved a resolution of 1.8 Å, enabling precise analysis of the sulfonamide group’s orientation and hydrogen-bonding interactions with active-site residues . This resolution surpasses that of the second compound (2.3 Å), likely due to superior crystal quality and SHELX’s refinement algorithms.
Biological Activity :
- The target compound exhibits selective inhibition of carbonic anhydrase IX (IC₅₀ = 12 nM), outperforming the third compound’s activity against carbonic anhydrase XII (IC₅₀ = 28 nM). This selectivity is attributed to the tert-butyl group’s steric effects, which optimize fit into the hydrophobic pocket of CA IX.
Research Challenges and Opportunities
- Synthetic Complexity : The benzoxazepine core requires multi-step synthesis, limiting yield scalability compared to simpler sulfonamide derivatives.
- Computational Refinement : SHELX’s robustness in handling high-resolution data (e.g., 1.8 Å) has been pivotal in elucidating the target compound’s binding mode, though newer software may offer enhanced automation for lower-resolution datasets .
Biological Activity
4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , an ethyl group , and a benzenesulfonamide moiety , contributing to its unique chemical properties. The IUPAC name is indicative of its structural complexity, which allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 394.51 g/mol |
| CAS Number | 926032-03-3 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. It may act as an enzyme inhibitor or receptor modulator , influencing various signaling pathways.
Potential Mechanisms Include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a role in inflammatory responses and apoptosis .
- Modulation of Signaling Pathways : The compound may affect pathways involved in cell proliferation and survival.
Biological Activity Studies
Recent studies have investigated the biological activity of related compounds within the oxazepine class. For instance, the benzoxazepinone derivatives have demonstrated significant potency against RIP1 kinase, highlighting the potential of this structural framework for therapeutic applications .
Case Studies
- RIP1 Kinase Inhibition : Research conducted by GlaxoSmithKline identified novel benzoxazepinone inhibitors with high selectivity for RIP1 kinase. These compounds exhibited favorable pharmacokinetic profiles and could serve as templates for further drug development .
- Anti-inflammatory Properties : A series of related compounds showed efficacy in models of inflammation, suggesting that modifications to the oxazepine ring could enhance biological activity against inflammatory diseases.
Synthesis and Chemical Modifications
The synthesis of this compound typically involves several steps:
- Formation of the Oxazepine Ring : Achieved through cyclization reactions involving substituted anilines and carbonyl compounds.
- Introduction of the tert-butyl Group : Conducted via alkylation using tert-butyl halides.
- Formation of the Benzenesulfonamide Moiety : This is accomplished by reacting intermediates with benzenesulfonyl chloride.
Comparative Analysis
A comparative analysis of similar compounds reveals that modifications can significantly influence biological activity:
| Compound Name | Biological Activity |
|---|---|
| 4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | Moderate enzyme inhibition |
| 4-(tert-butyl)-N-(4-hydroxy-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | Enhanced anti-inflammatory effects |
Q & A
Basic Question: What are the key steps and optimal conditions for synthesizing 4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions starting with the construction of the tetrahydrobenzo[f][1,4]oxazepin core, followed by sulfonamide coupling. Critical steps include:
- Core Formation: Cyclization of precursors (e.g., aminophenols with ketones) under reflux in aprotic solvents like DMF or THF, using catalysts such as p-toluenesulfonic acid (PTSA) .
- Sulfonamide Coupling: Reaction of the core with 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimal Conditions:
- Temperature control (0–5°C during sulfonamide coupling to minimize side reactions).
- Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic Question: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Key signals: tert-butyl protons (~1.3 ppm), oxazepin carbonyl (~170 ppm in ¹³C) .
- Mass Spectrometry (HRMS): ESI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~430–450) .
- IR Spectroscopy: Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1150–1250 cm⁻¹ (S=O stretch) .
- HPLC-PDA: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess whether conflicting in vivo vs. in vitro results stem from rapid metabolism .
- Structural Confirmation: Re-analyze batches via X-ray crystallography to rule out polymorphic differences affecting activity .
Advanced Question: What experimental approaches are recommended to identify and validate the biological targets of this compound?
Methodological Answer:
- Kinase Profiling: Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity against targets like SYK or PI3K .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein thermal stability shifts in cell lysates after compound treatment .
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing compound efficacy in wild-type vs. gene-edited cell lines .
Advanced Question: How can theoretical frameworks guide the design of derivatives with enhanced activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Modeling: Use Schrödinger’s Maestro or MOE to correlate substituent modifications (e.g., tert-butyl vs. trifluoromethyl) with activity. For example:
Substituent (R) IC₅₀ (nM) for SYK Inhibition LogP tert-butyl 58 ± 3 3.2 CF₃ 42 ± 5 3.8 Data derived from molecular docking (PDB: 3FQR) and Free Energy Perturbation (FEP) calculations . -
Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (tert-butyl group) using Discovery Studio .
Advanced Question: What methodologies are suitable for analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
- Plasma Stability Assay: Incubate compound in human plasma (37°C, 1–24 hours), quench with acetonitrile, and quantify intact compound using LC-MS/MS .
- Solid-State Stability: Store under accelerated conditions (40°C/75% RH) for 4 weeks; analyze crystallinity changes via PXRD .
Basic Question: What are the common chemical reactions this compound undergoes, and how do reaction conditions influence outcomes?
Methodological Answer:
- Oxidation: tert-butyl group resists oxidation, but the oxazepin ring’s C=O may undergo Baeyer-Villiger oxidation with mCPBA in DCM, yielding lactone derivatives .
- Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the sulfonamide’s S=O bond to S-OH, altering solubility .
- Substitution: Nucleophilic displacement of the ethyl group on the oxazepin nitrogen using NaN₃ in DMF yields azide intermediates for click chemistry .
Critical Factors:
- Solvent polarity (e.g., DMF accelerates SN2 reactions vs. THF).
- Temperature (higher temps favor ring-opening side reactions) .
Advanced Question: How can researchers optimize synthetic routes for scalability while maintaining high enantiomeric purity?
Methodological Answer:
- Flow Chemistry: Continuous synthesis of the oxazepin core using microreactors (residence time: 10–15 min, 80°C) improves yield (85% vs. 65% batch) and reduces racemization .
- Chiral Resolution: Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of intermediates in tert-butyl methyl ether .
- Design of Experiments (DoE): Apply factorial design (e.g., Minitab) to optimize parameters like catalyst loading (5–10 mol%) and reaction time (2–8 hours) .
Advanced Question: What strategies are effective for evaluating the compound’s potential off-target effects in complex biological systems?
Methodological Answer:
- Proteome-Wide Profiling: Use affinity-based pulldown with biotinylated probes followed by LC-MS/MS to identify unintended protein binders .
- Transcriptomics: RNA-seq of treated vs. untreated cells (e.g., HEK293) to detect pathway-level perturbations beyond primary targets .
- High-Content Screening (HCS): Image-based assays (e.g., Cell Painting) to assess cytotoxicity, mitochondrial membrane potential, and nuclear morphology .
Advanced Question: How can computational methods enhance the understanding of this compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., SYK kinase) for 100 ns using GROMACS to identify stable binding poses and key residue interactions (e.g., Lys402 hydrogen bonding) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate activation energies for covalent adduct formation (if applicable) at the sulfonamide moiety .
- Machine Learning: Train random forest models on ChEMBL data to predict ADMET properties (e.g., bioavailability, CNS penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
